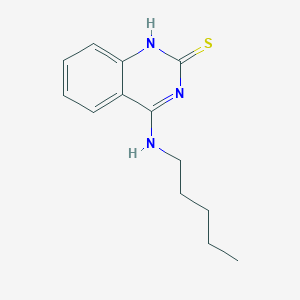

4-(pentylamino)quinazoline-2(1H)-thione

Description

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

4-(pentylamino)-1H-quinazoline-2-thione |

InChI |

InChI=1S/C13H17N3S/c1-2-3-6-9-14-12-10-7-4-5-8-11(10)15-13(17)16-12/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16,17) |

InChI Key |

KVBZYOLEIFEKDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NC(=S)NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentylamino)-1,2-dihydroquinazoline-2-thione typically involves the reaction of anthranilic acid derivatives with isothiocyanates under specific conditions. One common method includes the following steps:

Starting Materials: Anthranilic acid and pentyl isothiocyanate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The anthranilic acid is first converted to its corresponding isothiocyanate derivative, which then reacts with pentylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pentylamino)-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(pentylamino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazoline-thiones are highly dependent on substituents at positions 2 and 3. Key structural analogues include:

- Pentylamino vs. This trade-off impacts bioavailability and target engagement .

- Thiophen-2-yl vs. In contrast, alkylamino groups (e.g., pentylamino) may favor hydrophobic interactions in enzyme binding pockets .

Structure-Activity Relationship (SAR) Insights

- Thione Group : Essential for hydrogen bonding with targets (e.g., Bcl-xL’s Arg103). Replacement with oxo groups reduces activity, as seen in phthalazine derivatives where pyrimidin-2(1H)-one spacers showed lower VEGFR-2 affinity than thione analogues .

- Substituent Length : Longer alkyl chains (e.g., pentyl) may improve binding to hydrophobic pockets but could sterically hinder target engagement. Optimal chain length varies by target; for example, butyl chains in pyrimidine-thiones enhanced NPP1 inhibition compared to methyl .

Q & A

Q. What are the optimal synthetic routes for 4-(pentylamino)quinazoline-2(1H)-thione, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of quinazoline-thione derivatives typically involves cyclocondensation of substituted anthranilic acids with thioureas or thioamides. For 4-(pentylamino) substitution, nucleophilic displacement of a halogen at the 4-position of the quinazoline core with pentylamine is a common approach . Optimization includes:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pentylamine.

- Temperature control: Reactions often proceed at 80–100°C with reflux conditions to avoid side-product formation.

- Catalysis: Use of catalytic bases (e.g., K₂CO₃) accelerates substitution reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: Signals for the pentylamino chain (δ 1.2–1.6 ppm for CH₂ groups, δ 3.3 ppm for NH-CH₂) and aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .

- ¹³C NMR: Thione carbon (C=S) resonates at δ 170–180 ppm, distinct from carbonyl (C=O) signals .

- X-ray crystallography: Monoclinic or orthorhombic systems (e.g., space group P2₁/m) with lattice parameters (e.g., a = 5.6–7.1 Å, b = 6.4–7.0 Å) validate molecular packing and hydrogen-bonding networks involving the thione sulfur .

Advanced Research Questions

Q. How do non-bonded sulfur interactions influence the solid-state reactivity and crystallographic packing of this compound?

Methodological Answer: The thione sulfur atom participates in directional S···S and S···N interactions, stabilizing 4 Å short-axis crystal structures . Key steps for analysis:

- Crystal engineering: Use single-crystal X-ray diffraction to identify intermolecular contacts (e.g., S···S = 3.4–3.6 Å).

- Thermal analysis: Differential scanning calorimetry (DSC) reveals phase transitions linked to sulfur-mediated packing.

- Reactivity studies: Solid-state photodimerization or oxidation reactions may exploit sulfur’s electron-rich nature .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2 or HIV protease). Pyrimidin-2(1H)-thione spacers enhance binding affinity via hydrophobic interactions .

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

- ADMET profiling: Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 2.5–3.5 for pentylamino derivatives) to prioritize candidates .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced cytotoxicity?

Methodological Answer:

- Substituent variation: Replace pentylamino with bulkier alkyl chains (e.g., cyclohexyl) to improve membrane permeability.

- Bioisosteric replacement: Substitute thione (C=S) with selone (C=Se) to modulate redox activity .

- In vitro assays: Test cytotoxicity against HeLa or MCF-7 cells using MTT assays. IC₅₀ values <10 µM indicate promising activity .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activities of quinazoline-thione derivatives?

Methodological Answer:

- Data normalization: Account for variations in assay conditions (e.g., serum concentration, incubation time) using standardized protocols .

- Mechanistic studies: Use RNA sequencing or proteomics to identify off-target effects (e.g., unintended kinase inhibition).

- Meta-analysis: Compare datasets across studies (e.g., anti-HIV EC₅₀ values) using statistical tools like ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.